molecular formula C12H17NNa2O13S B1449583 Heparin disaccharide iii-H sodium CAS No. 136098-01-6

Heparin disaccharide iii-H sodium

Cat. No. B1449583
M. Wt: 461.31 g/mol
InChI Key: CJANENAZHRJCQT-HGOXMNNESA-L
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Description

Heparin disaccharide III-H sodium salt is a product of the digestion of heparan sulfate and heparin by various heparinases . It is a bivalent compound with less hydrophobic nature .


Synthesis Analysis

One of the first steps in characterizing heparan sulfate (HS) and its close relative heparin is to conduct disaccharide composition analysis. This provides an overall picture of the structure of the polysaccharide in terms of its constituent disaccharides .


Molecular Structure Analysis

The molecular structure of Heparin disaccharide III-H sodium is complex. It is composed of a linear formula: C12H17NO13SNa2 . The structure of the polysaccharide is determined by its constituent disaccharides .


Chemical Reactions Analysis

The chemical reactions of Heparin disaccharide III-H sodium involve the digestion of heparan sulfate and heparin by various heparinases .


Physical And Chemical Properties Analysis

Heparin disaccharide III-H sodium salt has a molecular weight of 461.31 . It is a powder form and suitable for HPLC technique .

Scientific Research Applications

1. Quality Control in Heparin Manufacturing

Heparin is a complex mixture of polysaccharides used as an anticoagulant, and its quality control during manufacturing is crucial. The occurrence of non-endogenous disaccharides in the heparin backbone due to side reactions like 2-O desulfation is monitored using anion exchange chromatography techniques. This is essential to maintain the therapeutic quality of heparin and derived low molecular weight heparins (Anger et al., 2018).

2. Antithrombin III-Binding Analysis

The antithrombin III-binding affinity of low-molecular-weight heparins, including Heparin disaccharide III-H sodium, is a key determinant of their anticoagulant efficacy. Molecular weight fractions of these heparins are analyzed to understand their binding affinity and structural composition, which is crucial for drug quality control (Chen et al., 2018).

3. Understanding Heparin's Solution Structure

The solution structure of heparin, including disaccharide III-H sodium, is essential for its biomedical applications. Using techniques like small‐angle neutron scattering, the molecular structure of heparin in solution is studied to understand its behavior under different concentrations and ionic conditions, which is crucial for its therapeutic use (Rubinson et al., 2016).

4. Development of Synthetic Antithrombotics

Heparin's unique antithrombin III binding domain, including disaccharide III-H sodium, inspires the development of synthetic antithrombotics. Understanding the interaction between heparin and antithrombin III at the molecular level has led to the synthesis of more potent and simplified derivatives, which are crucial for new anticoagulant therapies (Boeckel & Petitou, 1993).

5. Molecular Weight Distribution Analysis

The molecular weight distribution of heparin sodium, which includes disaccharide III-H sodium, is analyzed for ensuring the quality and safety of the drug. This is particularly important as variations in manufacturing processes can affect the molecular weight distribution, impacting the drug's efficacy and safety (Mulloy et al., 2014).

6. Chemoenzymatic Synthesis of Heparin Therapeutics

The chemoenzymatic preparation of ultralow molecular weight heparins, including the synthesis of specific disaccharides like Heparin disaccharide III-H sodium, is a significant area of research. This approach is vital for the efficient preparation of safe heparin products, addressing issues like contamination and homogeneity (Masuko & Linhardt, 2012).

7. Disaccharide Composition Analysis

Analyzing the disaccharide composition of heparin, including Heparin disaccharide III-H sodium, provides insights into its structural diversity. Techniques like heparinase digestion and high-performance liquid chromatography are used to understand the composition of heparin and heparin-based drugs, essential for quality control (Han et al., 2015).

Safety And Hazards

Heparin disaccharide III-H sodium may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may also cause eye irritation and may be harmful if swallowed .

Future Directions

The future directions of Heparin disaccharide III-H sodium research could involve further exploration of its potential as a drug for the activation of Na+/Ca2+ exchanger (NCX) . Additionally, the development of new tools such as glycoarrays and mass spectrometry could open up ‘glycomics’ approaches to define the structure and function of the glycome .

properties

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO13S.2Na/c13-6-7(16)9(5(2-14)23-11(6)19)25-12-8(26-27(20,21)22)3(15)1-4(24-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJANENAZHRJCQT-HGOXMNNESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)CO)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NNa2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heparin disaccharide iii-H sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Bajwa, N Garrido Mesa, M Seed… - 14th World Congress …, 2019 - repository.uel.ac.uk
… different heparan sulfates including sucrose octasulphate (SOS), di-glucopyranosylamine (DOS), heparin disaccharide IS sodium salt (HDS-I) and heparin disaccharide III-H sodium salt …
Number of citations: 0 repository.uel.ac.uk
P Bajwa - 2022 - repository.uel.ac.uk
Sulphated disaccharides are degradation products of heparinase that are released by inflammatory cells at sites of inflammation. Recent studies have shown that heparin derived …
Number of citations: 3 repository.uel.ac.uk

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